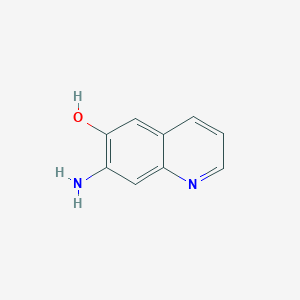

7-Aminoquinolin-6-ol

Description

BenchChem offers high-quality 7-Aminoquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Aminoquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

7-aminoquinolin-6-ol |

InChI |

InChI=1S/C9H8N2O/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H,10H2 |

InChI Key |

GUASJPOLLYRBSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Aminoquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and detailed characterization methods for 7-Aminoquinolin-6-ol. This valuable quinoline derivative holds potential for applications in medicinal chemistry and materials science, necessitating a thorough understanding of its preparation and physicochemical properties. This document outlines a well-established two-step synthetic pathway, commencing with the nitration of 6-hydroxyquinoline to furnish the key intermediate, 7-nitroquinolin-6-ol, followed by its subsequent reduction to the target compound.

Synthetic Pathway

The synthesis of 7-Aminoquinolin-6-ol can be efficiently achieved through a two-step process. This methodology is adapted from established procedures for analogous quinoline derivatives, such as the synthesis of 7-Aminoquinolin-8-ol from 8-hydroxyquinoline.[1] The synthetic strategy involves an initial electrophilic nitration of the commercially available 6-hydroxyquinoline, followed by the reduction of the introduced nitro group.

Caption: Synthetic route to 7-Aminoquinolin-6-ol from 6-hydroxyquinoline.

Experimental Protocols

Step 1: Synthesis of 7-Nitroquinolin-6-ol

Reaction: Nitration of 6-hydroxyquinoline

This procedure is adapted from the nitration of similar hydroxyquinoline compounds.[1]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and submerged in an ice-water bath, cautiously add 6-hydroxyquinoline to a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature of the reaction mixture should be diligently maintained below 10°C throughout the addition of the substrate.

-

Following the complete addition of 6-hydroxyquinoline, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.

-

Subsequently, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.

-

Neutralize the resulting acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.

-

Collect the solid precipitate by vacuum filtration.

-

Thoroughly wash the collected solid with cold water until the washings are neutral to remove any residual acid.

-

Dry the product in a desiccator to yield 7-nitroquinolin-6-ol.

Step 2: Synthesis of 7-Aminoquinolin-6-ol

Reaction: Reduction of 7-nitroquinolin-6-ol

Two common and effective methods for the reduction of the nitro group are presented below.

Method A: Catalytic Hydrogenation [1]

-

Dissolve 7-nitroquinolin-6-ol in a suitable solvent, such as ethanol or ethyl acetate, within a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on activated carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically at 1-3 atm).

-

Stir the mixture vigorously at room temperature.

-

Monitor the progress of the reaction by observing the cessation of hydrogen uptake or by using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 7-Aminoquinolin-6-ol.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Method B: Reduction with Tin(II) Chloride [1]

-

Suspend 7-nitroquinolin-6-ol in a suitable solvent such as ethanol.

-

To this suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with constant stirring at room temperature.

-

After the addition is complete, heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction's progress using TLC.

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic.

-

The resulting precipitate, which contains the product and tin salts, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Characterization Data

The following tables summarize the expected characterization data for the key compounds in the synthesis of 7-Aminoquinolin-6-ol. The predicted values are based on the analysis of similar quinoline derivatives and general principles of spectroscopy.

Table 1: Physicochemical and Spectroscopic Data of 6-Hydroxyquinoline (Starting Material)

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol [2] |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 188-190 °C[3] |

| ¹H NMR (DMSO-d₆, δ, ppm) | ~9.6 (s, 1H, OH), 8.6-7.2 (m, 6H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ, ppm) | ~155 (C-OH), 148-121 (Ar-C) |

| IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 1620, 1580, 1500 (C=C stretch) |

| Mass Spectrum (m/z) | 145 (M⁺)[2] |

Table 2: Predicted Physicochemical and Spectroscopic Data of 7-Nitroquinolin-6-ol (Intermediate)

| Property | Predicted Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | Expected to be higher than the starting material |

| ¹H NMR (DMSO-d₆, δ, ppm) | Aromatic protons are expected to show downfield shifts due to the electron-withdrawing nitro group. |

| ¹³C NMR (DMSO-d₆, δ, ppm) | Carbons of the aromatic ring, particularly those ortho and para to the nitro group, will be shifted downfield. |

| IR (KBr, cm⁻¹) | In addition to the peaks for the quinoline core, strong absorptions are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.[4][5] |

| Mass Spectrum (m/z) | 190 (M⁺), with potential fragmentation patterns involving the loss of NO₂ (m/z 46) and NO (m/z 30). |

Table 3: Predicted Physicochemical and Spectroscopic Data of 7-Aminoquinolin-6-ol (Final Product)

| Property | Predicted Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Light-colored solid, may darken on exposure to air and light |

| Melting Point | Dependent on purity |

| ¹H NMR (DMSO-d₆, δ, ppm) | Aromatic protons are expected to show upfield shifts compared to the nitro intermediate due to the electron-donating amino group. A broad singlet corresponding to the amino protons (NH₂) would be observed. |

| ¹³C NMR (DMSO-d₆, δ, ppm) | Carbons of the aromatic ring, particularly those ortho and para to the amino group, will be shifted upfield. |

| IR (KBr, cm⁻¹) | Appearance of two N-H stretching bands in the region of 3500-3300 cm⁻¹ (asymmetric and symmetric) and an N-H bending vibration around 1640-1550 cm⁻¹. The broad O-H stretch will also be present.[4][6] |

| Mass Spectrum (m/z) | 160 (M⁺), with fragmentation patterns potentially involving the loss of HCN (m/z 27) from the quinoline ring. |

Potential Biological Activity and Signaling Pathway

While specific biological activities and signaling pathways for 7-Aminoquinolin-6-ol are not yet extensively documented, quinoline derivatives are known to exhibit a wide range of pharmacological effects. Many quinoline-based compounds act as inhibitors of various enzymes, such as kinases or topoisomerases, by interacting with the enzyme's active site. The 7-amino and 6-hydroxy substituents can play a crucial role in forming hydrogen bonds and other interactions with the target protein.

The following diagram illustrates a hypothetical mechanism of action where a quinoline derivative, such as 7-Aminoquinolin-6-ol, acts as an enzyme inhibitor.

Caption: Hypothetical enzyme inhibition by 7-Aminoquinolin-6-ol.

References

An In-depth Technical Guide to 7-Aminoquinolin-6-ol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinolin-6-ol, a substituted quinoline derivative, holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring both an amino and a hydroxyl group on the quinoline scaffold, suggests intriguing possibilities for forming metal complexes and for derivatization to create novel compounds with diverse biological activities. Quinoline derivatives, in general, are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This guide provides a comprehensive overview of the known chemical and physical properties of 7-Aminoquinolin-6-ol, outlines a general synthetic approach, and details experimental protocols for its characterization. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates information from closely related analogs to provide a broader context for its potential characteristics and applications.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [Computed] |

| Molecular Weight | 160.17 g/mol | [Computed][1][2][3] |

| IUPAC Name | 7-aminoquinolin-6-ol | [N/A] |

| CAS Number | Not assigned | [N/A] |

| Canonical SMILES | C1=CC2=C(C(=C(C=C2)N)O)N=C1 | [Computed][1] |

| InChI Key | VAKRMUBGTNPWBV-UHFFFAOYSA-N | [Computed][1][3] |

| Topological Polar Surface Area | 59.1 Ų | [Computed][1][2] |

| Hydrogen Bond Donor Count | 2 | [Computed][1][2] |

| Hydrogen Bond Acceptor Count | 3 | [Computed][1][2] |

| XLogP3 | 1.2 | [Computed][3] |

Note: The values presented are based on computational predictions for isomers and may not reflect the exact experimental values for 7-Aminoquinolin-6-ol.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 7-Aminoquinolin-6-ol are not explicitly published. However, a general and widely applicable two-step synthetic pathway for amino-hydroxyquinolines involves the nitration of a hydroxyquinoline precursor followed by the reduction of the nitro group.

Synthesis of 7-Aminoquinolin-6-ol: A General Approach

This protocol is adapted from the synthesis of related aminoquinoline derivatives.

Step 1: Nitration of 6-Hydroxyquinoline to yield 7-Nitroquinolin-6-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 6-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature of the reaction mixture should be maintained below 10°C during the addition.

-

Reaction Execution: After the complete addition of 6-hydroxyquinoline, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: Neutralize the resulting solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms. Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then dry the product in a desiccator.

Step 2: Reduction of 7-Nitroquinolin-6-ol to 7-Aminoquinolin-6-ol

-

Method A: Reduction with Tin(II) Chloride

-

Reaction Setup: Suspend 7-nitroquinolin-6-ol in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask.

-

Reaction Execution: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring at room temperature. After the addition is complete, heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic. The resulting precipitate, containing the product and tin salts, is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

-

-

Method B: Catalytic Hydrogenation

-

Reaction Setup: Dissolve 7-nitroquinolin-6-ol in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel. Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Reaction Execution: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.

-

Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

-

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record ¹H NMR and ¹³C NMR spectra to confirm the structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, as well as signals for the amino and hydroxyl protons. The ¹³C NMR spectrum will show the corresponding carbon signals.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film.

-

Characteristic absorption bands are expected for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C=C and C=N stretching of the quinoline ring (around 1500-1600 cm⁻¹), and C-O and C-N stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer (e.g., via electrospray ionization - ESI) to determine the molecular weight.

-

The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 7-Aminoquinolin-6-ol (161.07 g/mol ).

-

Mandatory Visualizations

Caption: General synthetic workflow for 7-Aminoquinolin-6-ol.

Caption: Logic diagram for the structural characterization of 7-Aminoquinolin-6-ol.

Potential Biological Significance and Future Directions

While specific biological activities of 7-Aminoquinolin-6-ol are not yet reported, the broader class of amino-hydroxyquinolines has garnered significant interest for their potential as:

-

Metal Chelators: The presence of both a hydroxyl and an amino group in a vicinal arrangement creates a potential bidentate chelation site for metal ions. This property is crucial for the development of drugs targeting diseases associated with metal dysregulation.

-

Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases.

-

Antimicrobial Agents: The quinoline scaffold is a core component of several antibacterial and antimalarial drugs.

Future research on 7-Aminoquinolin-6-ol should focus on its definitive synthesis and purification, followed by a thorough experimental characterization of its physicochemical properties. Subsequently, screening for various biological activities, including its metal-chelating capabilities, cytotoxicity against cancer cell lines, and antimicrobial effects, will be crucial to unlock its therapeutic potential. The exploration of its fluorescent properties upon metal chelation could also lead to applications in the development of novel sensors.

References

The Quinoline Scaffold: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery, History, and Therapeutic Significance of Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle, holds a privileged position in the annals of organic chemistry and medicinal science. First isolated from coal tar in the 19th century, its derivatives have become the cornerstone of numerous therapeutic agents, combating a wide spectrum of diseases from malaria to cancer. This technical guide provides a comprehensive exploration of the discovery and history of quinoline compounds, detailing the seminal synthetic methodologies that unlocked their vast potential. It further delves into the molecular mechanisms of action of key quinoline-based drugs, illustrating their intricate interactions with cellular signaling pathways. This document is designed to serve as a valuable resource for researchers and professionals in drug discovery and development, offering a historical perspective, detailed experimental protocols, and a comparative analysis of synthetic strategies to inspire and inform future innovation.

A Historical Odyssey: The Discovery and Rise of Quinoline

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a pungent odor from coal tar.[1][2] This discovery, however, was just the prelude to a deeper understanding of this novel heterocyclic system. In 1842, French chemist Charles Gerhardt obtained the same compound by distilling the alkaloid quinine with a strong base, presciently naming it "quinoline."[1] The structural enigma of quinoline was later solved, with August Wilhelm von Hofmann's work on aniline and related compounds contributing to the realization that it consists of a benzene ring fused to a pyridine ring.[3]

The true potential of the quinoline scaffold was unleashed in the latter half of the 19th century with the development of elegant and robust synthetic methods. These "name reactions" not only made quinolines and their derivatives readily accessible for study but also laid the foundation for the burgeoning synthetic dye and pharmaceutical industries.

Classical Synthesis of the Quinoline Core: A Comparative Overview

The classical methods for quinoline synthesis, developed over a century ago, remain fundamental to the construction of this important heterocyclic system. Each offers a unique approach to ring formation, influencing the achievable substitution patterns.

| Synthesis Method | Year | Key Reactants | Typical Product | Reaction Conditions |

| Skraup Synthesis | 1880 | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Unsubstituted or substituted quinolines | Vigorous, exothermic |

| Combes Synthesis | 1888 | Aniline, β-diketone, acid catalyst | 2,4-Disubstituted quinolines | Acid-catalyzed condensation and cyclization |

| Friedländer Synthesis | 1882 | o-Aminoaryl aldehyde or ketone, carbonyl compound with an α-methylene group | Substituted quinolines | Acid or base-catalyzed condensation |

| Doebner-von Miller Reaction | 1881 | Aniline, α,β-unsaturated carbonyl compound, acid catalyst | 2- and/or 4-substituted quinolines | Acid-catalyzed |

Experimental Protocols for Key Historical Syntheses

The following protocols provide a detailed methodology for the classical synthesis of quinoline and its derivatives. These procedures are based on historical accounts and modern adaptations, and should be performed with appropriate safety precautions in a laboratory setting.

Skraup Synthesis of Quinoline

This reaction is notoriously vigorous and requires careful control.

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add 100 mL of concentrated sulfuric acid to a mixture of 38 g of aniline, 120 g of glycerol, and 25 g of nitrobenzene.

-

Add 10 g of anhydrous ferrous sulfate to moderate the reaction.

-

Heat the mixture gently in a fume hood. Once the reaction begins (indicated by a rapid increase in temperature), remove the heat source immediately.

-

After the initial vigorous reaction subsides, heat the mixture under reflux for 3 hours.

-

Allow the mixture to cool and then pour it cautiously into a large volume of water.

-

Make the solution alkaline with concentrated sodium hydroxide solution, which will cause the quinoline to separate as a dark oil.

-

Steam distill the mixture to isolate the crude quinoline.

-

The distillate is then extracted with a suitable organic solvent (e.g., diethyl ether), dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by distillation.

-

The crude quinoline is further purified by vacuum distillation.

Combes Synthesis of 2,4-Dimethylquinoline

Procedure:

-

In a round-bottom flask, mix 9.3 g (0.1 mol) of aniline and 10.0 g (0.1 mol) of acetylacetone.

-

Slowly and with cooling, add 20 mL of concentrated sulfuric acid.

-

Heat the mixture on a water bath at 100°C for 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline.

-

The precipitated 2,4-dimethylquinoline is collected by filtration, washed with water, and recrystallized from ethanol.

Friedländer Synthesis of 2-Phenylquinoline

Procedure:

-

To a solution of 1.97 g (10 mmol) of 2-aminobenzophenone and 1.20 g (10 mmol) of acetophenone in 20 mL of ethanol, add 0.84 g (15 mmol) of potassium hydroxide.[4]

-

Heat the mixture under reflux for 4 hours.[4]

-

After cooling, pour the reaction mixture into ice-water.[4]

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield 2-phenylquinoline.[4]

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Procedure:

-

In a round-bottom flask, place a mixture of 9.3 g (0.1 mol) of aniline and 20 mL of concentrated hydrochloric acid.

-

Add 7.0 g (0.1 mol) of crotonaldehyde dropwise with stirring and cooling.

-

Heat the mixture under reflux for 3 hours.

-

After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.

-

Steam distill the mixture to isolate the 2-methylquinoline.

-

The distillate is extracted with ether, the ether extract is dried, and the solvent is removed.

-

The crude product is purified by vacuum distillation.

Signaling Pathways and Mechanisms of Action

The therapeutic utility of quinoline compounds stems from their ability to modulate a diverse array of biological pathways. The following diagrams illustrate the mechanisms of action for key quinoline-based drugs.

Antimalarial Quinolines: Targeting Heme Detoxification

Quinine and chloroquine, seminal antimalarial drugs, exert their effect by disrupting the detoxification of heme in the malaria parasite, Plasmodium falciparum.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to 7-Aminoquinolin-6-ol Structural Analogs and Derivatives for Drug Discovery Professionals

An Introduction to the 7-Aminoquinolin-6-ol Scaffold: A Promising Core for Novel Therapeutics

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2][3] Among the vast landscape of quinoline derivatives, the 7-aminoquinolin-6-ol scaffold has emerged as a particularly interesting pharmacophore for the development of novel targeted therapies. The presence of the amino and hydroxyl groups at positions 7 and 6, respectively, imparts unique physicochemical properties that can be exploited for specific biological interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 7-aminoquinolin-6-ol structural analogs and derivatives, with a focus on their potential as anticancer agents.

Synthesis of 7-Aminoquinolin-6-ol and Its Analogs

The synthesis of 7-aminoquinolin-6-ol and its derivatives can be achieved through multi-step synthetic routes, often starting from commercially available substituted anilines or quinolines. A general and adaptable synthetic strategy involves the nitration of a 6-hydroxyquinoline precursor, followed by the reduction of the nitro group to the corresponding amine.

Experimental Protocol: Synthesis of 7-Amino-6-hydroxyquinoline

This protocol is adapted from the synthesis of the structurally similar 7-aminoquinolin-8-ol.[4]

Step 1: Nitration of 6-Hydroxyquinoline to Yield 7-Nitro-6-hydroxyquinoline

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 6-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the reaction temperature below 10°C during the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 7-nitro-6-hydroxyquinoline.

Step 2: Reduction of 7-Nitro-6-hydroxyquinoline to 7-Amino-6-hydroxyquinoline

Method A: Catalytic Hydrogenation

-

Dissolve 7-nitro-6-hydroxyquinoline in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 7-amino-6-hydroxyquinoline.

-

Purify the product by recrystallization or column chromatography.

Method B: Reduction with Tin(II) Chloride

-

Suspend 7-nitro-6-hydroxyquinoline in a suitable solvent.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

-

After cooling, carefully neutralize the mixture with a concentrated sodium hydroxide solution.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by recrystallization or column chromatography to yield 7-amino-6-hydroxyquinoline.

Diagram of the General Synthetic Workflow:

Biological Activities and Therapeutic Potential

While specific data for 7-aminoquinolin-6-ol itself is limited in publicly available literature, the broader class of amino-hydroxy-quinoline derivatives has demonstrated significant potential as anticancer agents.[5][6][7] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][8]

Anticancer Activity of Structurally Related Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of various structural analogs and derivatives of amino-hydroxy-quinolines against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Hydroxyquinoline Analog 1 | K562 (Leukemia) | 34.46 ± 5.67 | [5] |

| 8-Hydroxyquinoline Analog 1 | T-47D (Breast Cancer) | 46.54 ± 9.40 | [5] |

| 8-Hydroxyquinoline Analog 3 | K562 (Leukemia) | 7.00 ± 1.95 | [5] |

| 8-Hydroxyquinoline Analog 3 | T-47D (Breast Cancer) | 8.37 ± 3.46 | [5] |

| 8-Hydroxyquinoline-Amino Acid Hybrid 1 | Colo-205 (Colon Cancer) | 18.9 ± 1.1 | [7] |

| 8-Hydroxyquinoline-Amino Acid Hybrid 1 | Colo-320 (Colon Cancer) | 11.9 ± 1.5 | [7] |

| 7-Chloroquinoline Derivative 6 | MCF-7 (Breast Cancer) | ~15 | [9] |

| 7-Chloroquinoline Derivative 12 | MCF-7 (Breast Cancer) | ~18 | [9] |

| Quinoline Derivative 15 | MCF-7 (Breast Cancer) | 15.16 | [10] |

| Quinoline Derivative 15 | HepG-2 (Liver Cancer) | 18.74 | [10] |

| Quinoline Derivative 15 | A549 (Lung Cancer) | 18.68 | [10] |

Note: The IC50 values presented are for structurally related compounds and are intended to be illustrative of the potential of the 7-aminoquinolin-6-ol scaffold. Further studies are required to determine the specific activity of 7-aminoquinolin-6-ol and its direct derivatives.

Key Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11][12] Several quinoline-based compounds have been shown to exert their anticancer effects by inhibiting this pathway.[3][8]

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Quinoline Derivatives:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Mechanism of Action of Aminoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoquinoline compounds represent a cornerstone in the chemotherapy of parasitic diseases, most notably malaria. This class of drugs, which includes well-known agents such as chloroquine, amodiaquine, primaquine, and mefloquine, has been a subject of intensive research for decades. Their mechanisms of action, while extensively studied, are multifaceted and continue to be an area of active investigation, particularly as their therapeutic applications expand to include autoimmune diseases, cancers, and viral infections. This technical guide provides an in-depth exploration of the core mechanisms of action of aminoquinoline compounds, with a focus on their antimalarial, immunomodulatory, and anticancer properties. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanisms of Action

The diverse therapeutic effects of aminoquinoline compounds stem from several key molecular mechanisms. While the specific actions can vary between different members of the class, common themes include interference with heme metabolism, disruption of lysosomal and autophagic processes, and modulation of immune signaling pathways.

Antimalarial Mechanism of Action

The primary and most well-characterized mechanism of action of many aminoquinoline antimalarials, particularly the 4-aminoquinolines like chloroquine, is the inhibition of hemozoin formation in the food vacuole of the Plasmodium parasite.[1][2][3]

-

Heme Detoxification: During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[4][5] To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin.[1][3]

-

Inhibition of Heme Polymerase: Aminoquinolines, being weak bases, accumulate in the acidic food vacuole of the parasite.[3][4] Here, they interfere with the detoxification process by capping hemozoin molecules and preventing further biocrystallization of heme.[5] This leads to the accumulation of toxic free heme, which disrupts membrane function and ultimately leads to parasite death.[5][6] Chloroquine specifically inhibits the enzyme heme polymerase, which is crucial for this detoxification process.[1]

Resistance to 4-aminoquinolines in Plasmodium falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[5][7] This transporter is located on the parasite's digestive vacuole membrane and, in its mutated form, can efflux the drug, reducing its concentration at the target site.[7][8]

Signaling Pathway: Antimalarial Action of 4-Aminoquinolines

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

While the inhibition of hemozoin formation is a primary mechanism for 4-aminoquinolines, other members of this class exhibit different modes of action.

-

Mefloquine: The mechanism of mefloquine is not fully understood, but evidence suggests it targets the 80S ribosome of P. falciparum, thereby inhibiting protein synthesis.[9][10][11][12]

-

Primaquine: This 8-aminoquinoline is unique in its ability to eliminate the dormant liver stages (hypnozoites) of P. vivax and P. ovale, preventing relapse.[13][14] Its mechanism is not completely clear but is thought to involve the generation of reactive oxygen species (ROS) and interference with the parasite's mitochondrial electron transport chain.[13][15][16] Primaquine's activity is dependent on its metabolism by host cytochrome P450 enzymes, particularly CYP2D6, to form active metabolites.[17]

Immunomodulatory and Anti-inflammatory Mechanisms

Chloroquine and its hydroxylated analog, hydroxychloroquine, are widely used in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis due to their immunomodulatory properties.[18][19]

-

Inhibition of Toll-Like Receptor (TLR) Signaling: These drugs accumulate in endosomes and lysosomes, where they can interfere with the activation of nucleic acid-sensing TLRs, such as TLR9.[19][20] This inhibition dampens the downstream production of pro-inflammatory cytokines and type I interferons.[21]

-

Suppression of Antigen Presentation: By increasing the pH of lysosomes, chloroquine and hydroxychloroquine can disrupt the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules, thereby modulating the adaptive immune response.[18][21]

-

Modulation of Autophagy: These compounds can inhibit the fusion of autophagosomes with lysosomes, a key step in the autophagic process.[18][22] This disruption of autophagy can have broad effects on cellular homeostasis and immune cell function.

Signaling Pathway: Immunomodulatory Effects of Hydroxychloroquine/Chloroquine

Caption: Key immunomodulatory actions of hydroxychloroquine and chloroquine.

Anticancer Mechanisms

The repurposing of aminoquinolines, particularly chloroquine and hydroxychloroquine, as anticancer agents is an area of growing interest. Their effects in cancer cells are multifaceted and often involve the modulation of cellular stress pathways.[4][22]

-

Autophagy Inhibition: As in immune cells, these drugs inhibit the late stages of autophagy.[22] Cancer cells often rely on autophagy to survive metabolic stress and chemotherapy-induced damage. By blocking this survival mechanism, aminoquinolines can sensitize cancer cells to other treatments.[23]

-

Lysosomotropic Properties: The accumulation of aminoquinolines in lysosomes leads to lysosomal membrane permeabilization and the release of cathepsins, which can trigger apoptosis.[23]

-

Modulation of Signaling Pathways: Aminoquinolines have been shown to affect various signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR pathway.[23]

Workflow: Anticancer Mechanism of Chloroquine/Hydroxychloroquine

Caption: Inhibition of autophagy by chloroquine/hydroxychloroquine in cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of various aminoquinoline compounds.

Table 1: In Vitro Antimalarial Activity of Selected Aminoquinolines

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (CQ-sensitive) | < 12 | [24] |

| Chloroquine | W2 (CQ-resistant) | > 100 | [24] |

| TDR 58845 | 3D7 (CQ-sensitive) | < 12 | [24] |

| TDR 58845 | W2 (CQ-resistant) | 89.8 | [24] |

| TDR 58846 | 3D7 (CQ-sensitive) | < 12 | [24] |

| TDR 58846 | W2 (CQ-resistant) | > 100 | [24] |

| Amodiaquine | HB3 (CQ-sensitive) | 12.1 | [25] |

| Amodiaquine | K1 (CQ-resistant) | 26.3 | [25] |

Table 2: Inhibition of Hematin Polymerization by 8-Aminoquinolines

| Compound | Inhibition of Hematin Polymerization (relative to Chloroquine) | Reference |

| Primaquine | Inactive | [26] |

| 8 of 13 tested 8-aminoquinolines | More efficient than Chloroquine | [26] |

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the replication and advancement of research in this field.

Hemozoin Inhibition Assay

Objective: To determine the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Principle: This assay mimics the physiological process of hemozoin formation in the parasite's food vacuole. The inhibition of this process by a test compound is quantified spectrophotometrically.

Materials:

-

Hemin chloride

-

Sodium acetate buffer (pH 4.8)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of hemin chloride in DMSO.

-

In a 96-well plate, add the sodium acetate buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the hemin chloride stock solution.

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

Centrifuge the plate to pellet the β-hematin.

-

Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.

-

Dissolve the β-hematin pellet in a known concentration of NaOH.

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of inhibition relative to a no-drug control.

Autophagy Flux Assay

Objective: To measure the rate of autophagic degradation.

Principle: This assay often utilizes cell lines expressing a tandem fluorescently tagged LC3 protein (mRFP-GFP-LC3). In the neutral pH of autophagosomes, both GFP and mRFP fluoresce. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mRFP signal persists. An accumulation of red-only puncta indicates successful autophagic flux, whereas an accumulation of yellow (red and green) puncta suggests a blockage in autolysosome formation.

Materials:

-

Cells stably expressing mRFP-GFP-LC3

-

Test compounds

-

Complete cell culture medium

-

Fluorescence microscope

Procedure:

-

Seed the mRFP-GFP-LC3 expressing cells in a suitable culture vessel (e.g., glass-bottom dish).

-

Allow the cells to adhere overnight.

-

Treat the cells with the test compound at the desired concentration for a specified time. Include positive (e.g., rapamycin) and negative (e.g., bafilomycin A1) controls.

-

Fix the cells with paraformaldehyde.

-

Image the cells using a fluorescence microscope with appropriate filters for GFP and mRFP.

-

Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

-

An increase in the ratio of yellow to red puncta upon treatment with the test compound indicates an inhibition of autophagic flux.

Conclusion

The mechanisms of action of aminoquinoline compounds are complex and context-dependent, spanning from direct parasiticidal effects to subtle modulations of the host immune system and cancer cell biology. The foundational antimalarial activity of 4-aminoquinolines through the inhibition of hemozoin formation remains a classic example of targeted chemotherapy. Concurrently, the immunomodulatory and autophagy-inhibiting properties of compounds like chloroquine and hydroxychloroquine have opened new avenues for their therapeutic application in a range of non-infectious diseases. A thorough understanding of these multifaceted mechanisms is paramount for the rational design of new aminoquinoline derivatives with improved efficacy and safety profiles, and for the continued exploration of their therapeutic potential in diverse clinical settings.

References

- 1. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroquine - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. benchchem.com [benchchem.com]

- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 12. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Primaquine - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]

- 16. youtube.com [youtube.com]

- 17. Antimalarial activity of primaquine operates via a two-step biochemical relay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ccjm.org [ccjm.org]

- 20. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 26. journals.asm.org [journals.asm.org]

7-Aminoquinolin-6-ol: A Comprehensive Literature Review and Technical Guide

Disclaimer: Direct experimental data and literature pertaining specifically to 7-Aminoquinolin-6-ol are exceptionally scarce. This guide provides a comprehensive overview based on available information for its close structural isomers, primarily 8-Aminoquinolin-6-ol and 7-Aminoquinolin-8-ol , to infer potential properties, synthesis routes, and biological activities. This approach is intended to provide a foundational resource for researchers and drug development professionals interested in this scaffold.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of amino and hydroxyl moieties to the quinoline ring system can significantly modulate its electronic, chelating, and pharmacological characteristics. This technical guide focuses on the synthesis, properties, and potential applications of amino-hydroxy-quinolines, with a specific focus on the structural motif of 7-Aminoquinolin-6-ol and its better-characterized isomers.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of 8-Aminoquinolin-6-ol and 7-Aminoquinolin-8-ol

| Property | 8-Aminoquinolin-6-ol | 7-Aminoquinolin-8-ol | Data Source |

| Molecular Formula | C₉H₈N₂O | C₉H₈N₂O | PubChem[1][2] |

| Molecular Weight | 160.17 g/mol | 160.17 g/mol | PubChem[1][2] |

| XLogP3-AA | 1.4 | 1.2 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 2 | 2 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 3 | 3 | PubChem[1][2] |

| Rotatable Bond Count | 0 | 0 | PubChem[1][2] |

| Exact Mass | 160.063662883 Da | 160.063662883 Da | PubChem[1][2] |

| Topological Polar Surface Area | 59.1 Ų | 59.1 Ų | PubChem[1][2] |

| Complexity | 163 | 163 | PubChem[1][2] |

Table 2: Other Physical Properties of 8-Aminoquinolin-6-ol

| Property | Value | Data Source |

| Density | 1.363 g/cm³ | Chemsrc[3] |

| Boiling Point | 399 °C at 760 mmHg | Chemsrc[3] |

| Flash Point | 195.1 °C | Chemsrc[3] |

| Refractive Index | 1.759 | Chemsrc[3] |

Synthesis and Experimental Protocols

While a specific, validated synthesis for 7-Aminoquinolin-6-ol is not documented in the reviewed literature, plausible synthetic routes can be inferred from the established methodologies for its isomers. The most common approach involves the nitration of a hydroxyquinoline precursor followed by the reduction of the nitro group.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of amino-hydroxy-quinolines.

Generalized synthesis workflow for amino-hydroxy-quinolines.

Experimental Protocol for the Synthesis of 7-Aminoquinolin-8-ol

This protocol is adapted from a two-step synthesis starting from 8-hydroxyquinoline.[4]

Step 1: Synthesis of 7-Nitroquinolin-8-ol

-

Materials: 8-hydroxyquinoline, concentrated sulfuric acid, fuming nitric acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Slowly add 8-hydroxyquinoline to the cooled acid mixture, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 7-nitroquinolin-8-ol.

-

Step 2: Synthesis of 7-Aminoquinolin-8-ol

-

Method A: Reduction with Tin(II) Chloride

-

Materials: 7-Nitroquinolin-8-ol, concentrated hydrochloric acid, ethanol, tin(II) chloride dihydrate, concentrated sodium hydroxide or ammonium hydroxide solution.

-

Procedure:

-

Suspend 7-Nitroquinolin-8-ol in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring at room temperature.

-

After the addition is complete, heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic.

-

Collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

-

-

Method B: Catalytic Hydrogenation

-

Materials: 7-Nitroquinolin-8-ol, ethanol or ethyl acetate, 10% Palladium on activated carbon (Pd/C), hydrogen gas.

-

Procedure:

-

Dissolve 7-Nitroquinolin-8-ol in a suitable solvent (ethanol or ethyl acetate) in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 7-Aminoquinolin-8-ol.

-

-

The following diagram illustrates the synthetic pathway for 7-Aminoquinolin-8-ol.

Synthetic pathway for 7-Aminoquinolin-8-ol.

Biological Activity and Potential Applications

Aminoquinoline derivatives are known for a wide range of biological activities. While specific data for 7-Aminoquinolin-6-ol is lacking, the activities of related compounds suggest potential areas of investigation.

-

Antimalarial Activity: 4-aminoquinolines and 8-aminoquinolines are well-established classes of antimalarial drugs.[5][6] Their mechanism of action often involves interfering with the parasite's ability to detoxify heme, leading to a buildup of toxic heme and parasite death.[5][6] Derivatives of 8-aminoquinoline, such as primaquine and tafenoquine, are used to treat and prevent malaria relapse.[7]

-

Antimicrobial and Antifungal Activity: Various 8-hydroxyquinoline derivatives have demonstrated antibacterial and antifungal properties.[8] Metal complexes of 8-aminoquinoline-uracil conjugates have shown antimicrobial activity against Gram-negative bacteria.

-

Anticancer Activity: Some aminoquinolines exhibit cytotoxic effects on cancer cell lines.[9] The proposed mechanisms include the induction of apoptosis and the inhibition of topoisomerase II.

-

Chelating Agents and Sensors: The 8-hydroxyquinoline scaffold is a well-known chelating agent for various metal ions.[4][10] The introduction of an amino group can modulate the electronic properties and metal-binding characteristics, making these compounds potential candidates for fluorescent and colorimetric sensors for metal ion detection.[10] The fluorescence of these compounds is often enhanced upon chelation with metal ions.[11]

General Mechanism of Action for Antimalarial Aminoquinolines

The following diagram illustrates a generalized signaling pathway for the antimalarial action of aminoquinolines.

Generalized mechanism of antimalarial aminoquinolines.

Conclusion

While 7-Aminoquinolin-6-ol remains a largely unexplored molecule, the available data on its structural isomers, 8-Aminoquinolin-6-ol and 7-Aminoquinolin-8-ol, provide a valuable starting point for future research. The synthetic methodologies and biological activities of these related compounds suggest that 7-Aminoquinolin-6-ol could hold significant potential as a scaffold for the development of novel therapeutic agents and functional materials. Further investigation into the synthesis, characterization, and biological evaluation of 7-Aminoquinolin-6-ol is warranted to fully elucidate its properties and potential applications. This guide serves as a foundational resource to stimulate and inform such research endeavors.

References

- 1. 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Aminoquinolin-8-ol | C9H8N2O | CID 12909488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-aminoquinolin-6-ol | CAS#:7402-16-6 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 7. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 9. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Technical Guide: Aminoquinolinols - A Review of Isomeric Structures

Chemical Identification and Properties of Aminoquinolinol Isomers

The structural isomers of aminoquinolinol are of significant interest in medicinal chemistry due to their potential biological activities. Below is a summary of the key identifiers and physicochemical properties for two common isomers.

| Property | 8-Aminoquinolin-6-ol | 7-Aminoquinolin-8-ol |

| CAS Number | 7402-16-6[1] | 18472-06-5[2][3] |

| IUPAC Name | 8-aminoquinolin-6-ol[1] | 7-aminoquinolin-8-ol[3] |

| Molecular Formula | C₉H₈N₂O | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol | 160.17 g/mol |

| Computed XLogP3-AA | 1.4 | 1.2 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Topological Polar Surface Area | 59.1 Ų | 59.1 Ų |

Data sourced from PubChem.[1][3]

Representative Experimental Protocols

While specific experimental protocols for 7-Aminoquinolin-6-ol are not available, the synthesis of aminoquinoline derivatives often follows established chemical reactions. The following sections outline general methodologies that could be adapted for the synthesis and evaluation of such compounds, based on literature for related structures.

General Synthesis of Aminoquinolines

The synthesis of substituted aminoquinolines can be achieved through various methods. One common approach involves the reduction of a corresponding nitroquinoline.

Example Protocol for the Reduction of a Nitroquinoline to an Aminoquinoline:

-

Dissolution: The starting nitroquinoline derivative is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: A catalyst, typically Palladium on carbon (Pd/C), is added to the solution.

-

Reduction: The reaction mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Filtration and Concentration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude aminoquinoline.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure aminoquinoline.

This protocol is a generalized representation based on common organic synthesis techniques for this class of compounds.

In Vitro Antibacterial Activity Assay

Aminoquinoline derivatives have been explored for their antibacterial properties.[4] A standard method to evaluate this is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination:

-

Bacterial Strains: A panel of relevant Gram-positive and Gram-negative bacteria are used.

-

Culture Preparation: Bacteria are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) to reach the logarithmic growth phase.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. Positive and negative controls (with and without bacterial growth, respectively) are included.

Mandatory Visualizations

Generalized Synthetic Pathway

The following diagram illustrates a general synthetic route for producing an aminoquinoline from a substituted aniline, a common starting material in medicinal chemistry.

Caption: Generalized synthesis of an aminoquinoline.

Potential Biological Signaling Pathway

Aminoquinoline derivatives are known to interact with various biological targets. For instance, some quinolones inhibit bacterial DNA gyrase, a type II topoisomerase, which is crucial for DNA replication.[4]

Caption: Inhibition of DNA gyrase by aminoquinolines.

References

Spectroscopic and Synthetic Insights into Amino-Hydroxy-Quinolines: A Guide for Researchers

Disclaimer: This technical guide addresses the spectroscopic and synthetic characteristics of amino-hydroxy-quinolines. It is important to note that a comprehensive search for specific experimental spectroscopic data (NMR, IR, MS) for 7-Aminoquinolin-6-ol did not yield any direct results. Therefore, this document provides data and protocols for closely related isomers, namely 7-Aminoquinolin-8-ol and 8-Aminoquinolin-6-ol, to serve as a valuable reference for researchers, scientists, and drug development professionals in the field.

Introduction

Amino-hydroxy-quinolines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in numerous biologically active molecules, and the introduction of amino and hydroxyl functional groups can profoundly influence their physicochemical and pharmacological properties. These substituents can modulate factors such as metal chelation, hydrogen bonding capacity, and interaction with biological targets. This guide provides an overview of the spectroscopic characterization and synthetic approaches for this class of compounds, with a focus on data available for isomers of the target molecule, 7-Aminoquinolin-6-ol.

Spectroscopic Data of Related Isomers

Due to the absence of specific data for 7-Aminoquinolin-6-ol, this section presents spectroscopic information for the closely related isomers, 7-Aminoquinolin-8-ol and 8-Aminoquinolin-6-ol. This data can provide valuable insights into the expected spectral features of 7-Aminoquinolin-6-ol.

Mass Spectrometry (MS) Data

The following table summarizes the key mass spectrometry data for 8-Aminoquinolin-6-ol.

| Compound | Molecular Formula | Molecular Weight | Key Mass-to-Charge Ratios (m/z) |

| 8-Aminoquinolin-6-ol | C₉H₈N₂O | 160.17 g/mol | 160 (M+), 131, 104[1] |

Infrared (IR) Spectroscopy Data

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

-

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹

-

C=C and C=N stretching (aromatic): Bands in the region of 1450-1650 cm⁻¹

-

C-O stretch: A band in the region of 1000-1300 cm⁻¹

-

N-H bend: A band in the region of 1550-1650 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, assigned NMR data for 7-Aminoquinolin-8-ol and 8-Aminoquinolin-6-ol were not found in the search results. However, researchers can anticipate a complex aromatic region in the ¹H NMR spectrum (typically between 6.5 and 8.5 ppm) with coupling patterns indicative of the substitution on the quinoline ring. The protons of the amino and hydroxyl groups would likely appear as broad singlets, with their chemical shifts being solvent-dependent. In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring would resonate in the aromatic region (approximately 110-160 ppm).

Experimental Protocols

This section outlines a general workflow for the spectroscopic characterization of a novel amino-hydroxy-quinoline derivative and a specific synthetic protocol for a related isomer.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Synthesis of 7-Aminoquinolin-8-ol

A reliable synthetic route to 7-Aminoquinolin-8-ol involves a two-step process starting from 8-hydroxyquinoline. This method can potentially be adapted for the synthesis of 7-Aminoquinolin-6-ol.

Caption: Synthetic pathway for the preparation of 7-Aminoquinolin-8-ol.

Experimental Protocol for the Synthesis of 7-Aminoquinolin-8-ol:

Step 1: Synthesis of 7-Nitroquinolin-8-ol

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 8-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the reaction temperature below 10°C during the addition.

-

After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water until neutral, and dry.

Step 2: Synthesis of 7-Aminoquinolin-8-ol

-

Suspend the synthesized 7-Nitroquinolin-8-ol in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring at room temperature.

-

After the addition is complete, heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic.

-

The resulting precipitate, containing the product and tin salts, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Conclusion

While specific spectroscopic data for 7-Aminoquinolin-6-ol is not currently available in the public domain, the information provided for its close isomers serves as a foundational guide for researchers. The presented synthetic protocol for 7-Aminoquinolin-8-ol offers a viable starting point for the development of a synthetic route to 7-Aminoquinolin-6-ol. The general workflow for spectroscopic analysis provides a systematic approach to the characterization of novel amino-hydroxy-quinoline derivatives. Further research is warranted to synthesize and fully characterize 7-Aminoquinolin-6-ol to elucidate its unique properties and potential applications.

References

Navigating the Physicochemical Landscape of 7-Aminoquinolin-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 7-Aminoquinolin-6-ol. Due to the limited experimental data for this specific molecule, this document also presents generalized experimental protocols and discusses potential biological pathways relevant to the broader class of aminoquinolines, offering a framework for future research and development.

Physicochemical Properties: A Comparative Overview

| Property | 7-Aminoquinolin-6-ol | 7-Aminoquinolin-8-ol[1][2] | 8-Aminoquinolin-6-ol[3] |

| Molecular Formula | C₉H₈N₂O | C₉H₈N₂O | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol | 160.17 g/mol | 160.17 g/mol |

| XLogP3-AA | Not Available | 1.2 | 1.4 |

| Hydrogen Bond Donor Count | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

| Topological Polar Surface Area | 59.1 Ų | 59.1 Ų | 59.1 Ų |

| Predicted Water Solubility | Not Available | Not Available | Not Available |

Note: The XLogP3-AA value, a measure of hydrophobicity, suggests that these compounds are likely to have moderate to low aqueous solubility. The presence of both hydrogen bond donors and acceptors indicates that solubility may be influenced by pH.

Experimental Protocols for Solubility and Stability Assessment

The following sections outline detailed, standardized protocols for determining the aqueous and solvent solubility, as well as the chemical stability of 7-Aminoquinolin-6-ol and related compounds.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of 7-Aminoquinolin-6-ol to a sealed, clear glass vial containing a known volume of each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The equilibrium solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

Stability Testing Protocol

This protocol outlines a general approach to assessing the chemical stability of 7-Aminoquinolin-6-ol under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 7-Aminoquinolin-6-ol in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Stress Conditions:

-

pH Stability: Dilute the stock solution in buffers of varying pH (e.g., 2, 7, and 10) and incubate at a controlled temperature.

-

Thermal Stability: Expose the solid compound and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose the solid compound and solutions to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Data Evaluation: Calculate the degradation rate at each condition to determine the compound's stability profile.

Potential Signaling Pathway Involvement

While the specific biological targets of 7-Aminoquinolin-6-ol are not yet elucidated, the broader class of aminoquinolines has been shown to interact with various cellular signaling pathways. Notably, some aminoquinolines are known to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[4]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by 7-Aminoquinolin-6-ol.

Experimental Workflow Visualization

To effectively characterize the solubility and stability of a novel compound like 7-Aminoquinolin-6-ol, a structured experimental workflow is essential. The following diagram illustrates a logical progression of key experiments.

Caption: A generalized experimental workflow for determining the solubility and stability of a research compound.

Conclusion and Future Directions

While specific experimental data for 7-Aminoquinolin-6-ol remains to be established, this guide provides a robust framework for its physicochemical characterization. The presented protocols for solubility and stability are industry-standard methods that will yield reliable data for this compound. Furthermore, the exploration of its potential interaction with the PI3K/Akt/mTOR pathway offers a promising avenue for future biological investigation. Further research is warranted to experimentally determine the solubility and stability of 7-Aminoquinolin-6-ol and to validate its hypothesized biological activities. This will be crucial for its potential development as a therapeutic agent.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. revues.imist.ma [revues.imist.ma]

- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Studies of Quinolinol Derivatives: A Technical Guide for Drug Discovery and Development

For: Researchers, scientists, and drug development professionals.

Abstract

Quinolinol derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6][7][8] The continuous evolution of computational chemistry has provided powerful tools to investigate the structural and electronic properties of these molecules, offering profound insights into their mechanism of action and guiding the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the application of quantum chemical methods in the study of quinolinol derivatives, with a focus on summarizing quantitative data, detailing experimental and computational protocols, and visualizing key workflows.

Introduction: The Significance of Quinolinol Derivatives

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[3][9] Its derivatives have shown promise in targeting a variety of biological pathways implicated in diseases such as cancer, malaria, and Alzheimer's disease.[1][2][3] Quantum chemical studies, particularly Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking, have become indispensable in understanding the structure-activity relationships (SAR) of these compounds at the molecular level.[9][10][11][12] These computational approaches enable the prediction of molecular properties, simulation of drug-receptor interactions, and elucidation of reaction mechanisms, thereby accelerating the drug discovery pipeline.

Computational Methodologies in the Study of Quinolinol Derivatives

A variety of quantum chemical methods are employed to study quinolinol derivatives, with the choice of method depending on the desired accuracy and computational cost.

2.1. Density Functional Theory (DFT)

DFT is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational efficiency for studying the electronic structure of molecules.[9]

-

Applications in Quinolinol Research:

-

Optimized Geometries: Prediction of bond lengths, bond angles, and dihedral angles.[9]

-

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and stability.[13][14] A large energy gap between HOMO and LUMO indicates high stability and low reactivity.[14]

-

Spectroscopic Analysis: Simulation of infrared (IR), Raman, and UV-Vis spectra to aid in the characterization of synthesized compounds.[9][15]

-

Global and Local Reactivity Descriptors: Computation of properties like hardness, softness, electronegativity, and Fukui functions to predict reactive sites within the molecule.[13][15][16]

-

2.2. Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10]

-

Applications in Quinolinol Research:

-

Predictive Modeling: Development of models to predict the biological activity of novel quinolinol derivatives before their synthesis.[11]

-

Identification of Key Descriptors: Determining the molecular properties (e.g., steric, electronic, and hydrophobic) that are most influential for a specific biological activity.[17]

-

2.3. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[1]

-

Applications in Quinolinol Research:

-

Binding Affinity Prediction: Estimating the strength of the interaction between a quinolinol derivative and its biological target.[1]

-

Interaction Analysis: Visualizing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.[18][19]

-

Virtual Screening: Screening large libraries of quinolinol derivatives to identify potential drug candidates.

-

Quantitative Data Summary

The following tables summarize key quantitative data from various quantum chemical studies on quinolinol derivatives.

Table 1: Molecular Docking Scores of Quinolinol Derivatives

| Quinolinol Derivative | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Reference |

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | Aurora A kinase | 3FDN | Not Specified | -8.20 | [18] |

| Compound 4 (pyrimidine containing quinoline) | HIV reverse transcriptase | 4I2P | Not Specified | -10.675 | [19][20] |

| 2,3-dihydroxy-quinoline-4-carbaldehyde | Acetylcholinesterase (AChE) | 4BTL | CADMA-Chem | -9.1 | [1] |

| 2,3-dihydroxy-quinoline-8-carboxylic acid methane ester | Acetylcholinesterase (AChE) | 4BTL | CADMA-Chem | -8.7 | [1] |

| 3,4-dihydroxy-quinoline-6-carbaldehyde | Acetylcholinesterase (AChE) | 4BTL | CADMA-Chem | -7.9 | [1] |

Table 2: DFT Calculated Electronic Properties of Quinolinol Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Quinolin-8-ol (QO) | Not Specified | Not Specified | Not Specified | Not Specified | [15] |

| Series of tunable quinoline derivatives | B3LYP/6-31G'(d,p) | Varies | Varies | Varies | [13][14] |

| Two novel quinoline derivatives | Not Specified | Not Specified | Not Specified | Varies | [16] |

Table 3: QSAR Model Statistics for Quinolinol Derivatives

| Study Focus | QSAR Model | r² | q² | Reference |

| P-selectin inhibitors | CoMFA | 0.934 | 0.591 | [11] |

| P-selectin inhibitors | CoMSIA | 0.896 | 0.573 | [11] |

| Antimalarial agents | CoMFA | 0.80 | 0.70 | [12] |

| Antimalarial agents | CoMSIA | 0.79 | 0.69 | [12] |

| Anti-TB agents | Not Specified | 0.83 | Not Specified | [10] |

| Anti-MRSA agents | CoMFA | 0.938 | 0.660 | [17] |

| Anti-MRSA agents | CoMSIA | 0.895 | 0.596 | [17] |

Experimental and Computational Protocols

This section provides an overview of the methodologies commonly employed in the quantum chemical study of quinolinol derivatives.

4.1. General Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the computational study of quinolinol derivatives.

4.2. Detailed Protocol for Molecular Docking (Example using AutoDock Vina)

-

Ligand Preparation:

-